molecular formula C12H14BrF3MgO2 B14892611 (2-n-Pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide

(2-n-Pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide

Cat. No.: B14892611
M. Wt: 351.44 g/mol
InChI Key: YCWRMLDGAGCTRV-UHFFFAOYSA-M
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Description

(2-n-pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and the presence of both pentyloxy and trifluoromethoxy groups, which can influence the reactivity and selectivity of the reactions it participates in.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-n-pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of (2-n-pentyloxy-4-(trifluoromethoxy)phenyl)bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Typically maintained at room temperature or slightly elevated.

    Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control systems.

    Continuous flow systems: To enhance the efficiency and safety of the reaction.

    Purification: The product is typically purified by distillation or crystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

(2-n-pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Can replace halides in organic compounds.

    Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: THF or diethyl ether are typically used.

    Temperature: Reactions are usually carried out at low to moderate temperatures to control the reactivity.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(2-n-pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of functionalized materials with specific properties.

    Agricultural Chemistry: Involved in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which (2-n-pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include:

    Carbonyl Groups: The Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate that collapses to form an alcohol.

    Halides: The reagent can displace halides in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent without the pentyloxy and trifluoromethoxy groups.

    (4-Methoxyphenyl)magnesium Bromide: Contains a methoxy group instead of the pentyloxy group.

    (4-Trifluoromethylphenyl)magnesium Bromide: Contains a trifluoromethyl group instead of the trifluoromethoxy group.

Uniqueness

(2-n-pentyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide is unique due to the presence of both pentyloxy and trifluoromethoxy groups, which can influence its reactivity and selectivity in chemical reactions. These groups can provide steric and electronic effects that are not present in simpler Grignard reagents, making it a valuable tool in organic synthesis.

Properties

Molecular Formula

C12H14BrF3MgO2

Molecular Weight

351.44 g/mol

IUPAC Name

magnesium;1-pentoxy-3-(trifluoromethoxy)benzene-6-ide;bromide

InChI

InChI=1S/C12H14F3O2.BrH.Mg/c1-2-3-4-8-16-10-6-5-7-11(9-10)17-12(13,14)15;;/h5,7,9H,2-4,8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

YCWRMLDGAGCTRV-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-]

Origin of Product

United States

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